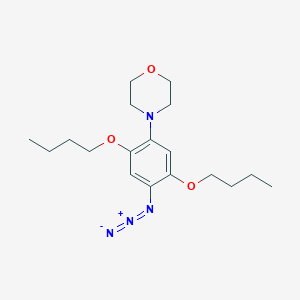
4-(4-Azido-2,5-dibutoxyphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Azido-2,5-dibutoxyphenyl)morpholine is a chemical compound characterized by the presence of an azido group attached to a dibutoxyphenyl ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Azido-2,5-dibutoxyphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,5-dibutoxyphenyl)morpholine.
Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source, such as sodium azide, reacts with the precursor compound under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Azido-2,5-dibutoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(4-Azido-2,5-dibutoxyphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as photo-reactive polymers and adhesives.
Mechanism of Action
The mechanism of action of 4-(4-Azido-2,5-dibutoxyphenyl)morpholine involves the reactivity of the azido group. Upon activation (e.g., by UV light), the azido group can form highly reactive nitrene intermediates, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in various applications, such as cross-linking in polymers and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
4-Azido-2,5-dibutoxybenzene: Lacks the morpholine ring but shares the azido and dibutoxyphenyl groups.
4-(4-Azido-2,5-dimethoxyphenyl)morpholine: Similar structure but with methoxy groups instead of butoxy groups.
Uniqueness
4-(4-Azido-2,5-dibutoxyphenyl)morpholine is unique due to the combination of the azido group, dibutoxyphenyl ring, and morpholine ring
Properties
CAS No. |
94000-06-3 |
|---|---|
Molecular Formula |
C18H28N4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(4-azido-2,5-dibutoxyphenyl)morpholine |
InChI |
InChI=1S/C18H28N4O3/c1-3-5-9-24-17-14-16(22-7-11-23-12-8-22)18(25-10-6-4-2)13-15(17)20-21-19/h13-14H,3-12H2,1-2H3 |
InChI Key |
CXEJZJZTMBMQOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1N=[N+]=[N-])OCCCC)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


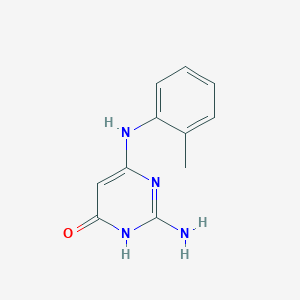
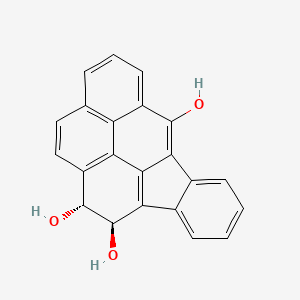
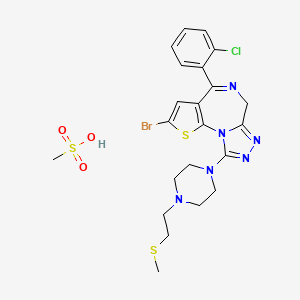
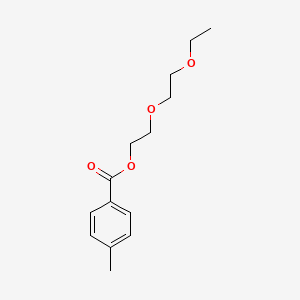

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)

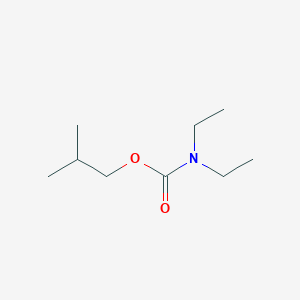
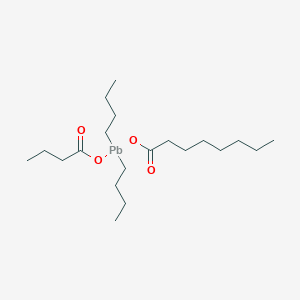
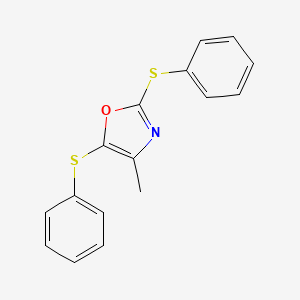
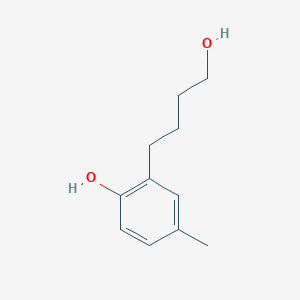
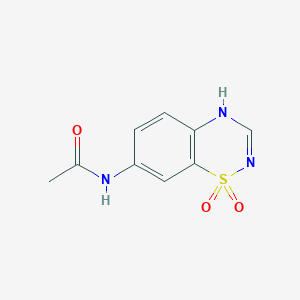
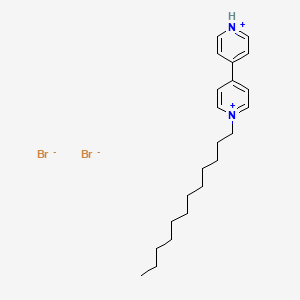
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
